molecular formula C9H10O B1666312 Hydrocinnamaldehyde CAS No. 104-53-0

Hydrocinnamaldehyde

Cat. No. B1666312
CAS RN: 104-53-0
M. Wt: 134.17 g/mol
InChI Key: YGCZTXZTJXYWCO-UHFFFAOYSA-N
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Description

Hydrocinnamaldehyde, also known as 3-Phenylpropanal, is an organic compound with the formula C₆H₅CH₂CH₂CHO . It is produced by the hydrogenation of cinnamaldehyde and is used in many mechanistic studies . It is a common substrate in organic synthesis .


Synthesis Analysis

Hydrocinnamaldehyde can be synthesized via the vapor phase dehydrogenation of hydrocinnamyl alcohol over rice-derived MgO-supported copper catalysts . Among the catalysts, 10Cu/HSA-MgO is found to be the best in terms of conversion of hydrocinnamyl alcohol and selectivity of hydrocinnamaldehyde . Another method involves the use of a bimetallic Ni–Cu nanocatalyst supported on graphene oxide .


Molecular Structure Analysis

The molecular formula of Hydrocinnamaldehyde is C₉H₁₀O . The InChI key is YGCZTXZTJXYWCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The hydrogenation of cinnamaldehyde yields hydrocinnamaldehyde, cinnamyl alcohol, and hydrocinnamyl alcohol, all having important applications in different industries . The selective synthesis of hydrocinnamaldehyde from cinnamaldehyde is challenging .


Physical And Chemical Properties Analysis

Hydrocinnamaldehyde is a colorless liquid with a molar mass of 134.178 g·mol−1 . It has a density of 1.018 g/cm³ . The melting point is -42 °C, and the boiling point is 224 °C .

Scientific Research Applications

Catalytic Hydrogenation

  • Selective Hydrogenation in Perfume and Pharmaceutical Manufacturing

    Hydrocinnamaldehyde is produced through selective hydrogenation of cinnamaldehyde. Studies like Li et al. (2018) show that incorporating silver into palladium-based catalysts significantly improves catalytic activity and selectivity for hydrocinnamaldehyde production, essential for perfumes and pharmaceuticals manufacturing (Li et al., 2018).

  • Gas Phase Transfer Hydrogenation

    Research by S. K et al. (2020) demonstrated that the conversion of cinnamaldehyde to hydrocinnamaldehyde via transfer hydrogenation catalyzed by supported Cu catalysts depends on the active Cu metal surface area and the nature of support material (S. K et al., 2020).

Cancer Research

  • Inhibition of Tumor Growth

    Hydrocinnamaldehyde has shown significant potential in cancer treatment. Kwon et al. (1996) isolated 2'-Hydroxycinnamaldehyde from Cinnamomum cassia, which inhibits farnesyl-protein transferase, a key enzyme in cancer progression (Kwon et al., 1996). Another study by Lee et al. (1999) highlighted its effectiveness in inhibiting in vitro and in vivo growth of various human cancer cells (Lee et al., 1999).

  • Apoptosis Induction in Carcinoma Cells

    Research indicates that derivatives of hydrocinnamaldehyde, like 2′-Benzoyloxycinnamaldehyde, induce apoptosis in carcinoma cells, suggesting potential for cancer therapy (Han et al., 2004).

Future Directions

Recent research has focused on improving the selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde . This includes the development of new catalysts, such as those based on transition metals supported on oxide materials . The selective synthesis of hydrocinnamaldehyde, which is a perfumery compound, from cinnamaldehyde is a challenging task that continues to be the focus of ongoing research .

properties

IUPAC Name

3-phenylpropanal
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCZTXZTJXYWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID0047610
Record name 3-Phenylpropanal
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless or light yellow liquid; [Acros Organics MSDS], Solid, Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth
Record name 3-Phenylpropionaldehyde
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Boiling Point

97.00 to 98.00 °C. @ 12.00 mm Hg
Record name 3-Phenylpropanal
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropionaldehyde
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Density

1.008-1.018
Record name 3-Phenylpropionaldehyde
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Product Name

3-Phenylpropanal

CAS RN

104-53-0, 1335-10-0
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Melting Point

47 °C
Record name 3-Phenylpropanal
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Synthesis routes and methods I

Procedure details

5-Benzyl-oxazol-2-ylamine A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated at reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were brought to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid (1.6 g, 9.2 mmol, 9.2% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 174.1. found 175.1 (M+1)+; 1H NMR (CDCl3) δ 7.32-7.22 (m, 5H), 6.39 (s, 1H), 4.72 (bs, 2H), 3.84 (s, 2H).
Quantity
0 (± 1) mol
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14.2 g
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7.2 g
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

5-Benzyl-thioxazol-2-ylamine A mixture of 2-bromo-3-phenylpropionaldehyde (14.2 g, crude from above) and urea (7.2 g, 0.12 mol) were heated at reflux for 15 hours in 200 mL of ethanol. The solvent was evaporated to dryness and the residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was washed three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were brought to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was dried over sodium sulfate, evaporated to dryness, and purified by silica gel column chromatography to give a pale yellow solid (5.2 g, 27 mmol, 27% from 3-phenyl-propionaldehyde). ESI-MS m/z calc. 190.1. found 191.2 (M+1)+; 1H NMR (CDCl3) δ 7.32-7.21 (m, 5H), 6.79 (s, 1H), 4.91 (bs, 2H), 3.95 (s, 2H).
[Compound]
Name
5-Benzyl-thioxazol-2-ylamine
Quantity
0 (± 1) mol
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14.2 g
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7.2 g
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200 mL
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (2.90 g; 2.29 mmol) in methylene chloride (50 mL), cooled to -78° C., was treated with dimethylsulfoxide (3.4 mL) in 10 mL of methylene chloride. After stirring for 5 min, 3-phenyl-1-propanol (2.72 g; 20 mmol) in 20 mL of methylene chloride was added, and the resulting mixture was stirred at -78° C. for 15 min, treated with 14 mL of triethylamine, stirred an additional 15 min, and poured into 100 mL of water. The layers were separated, the organic phase was dried and concentrated, and the crude residue was purified on a silica gel column, eluting with 10% ethyl acetate in hexane, to obtain 1.27 g (479) of the aldehyde as a clear oil, 1H NMR (300 MHz, CDCl3): δ 2.80(m,2H); 2.98(m,2H); 7.27(m,5H); 9.81(2,1H).
Quantity
2.9 g
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reactant
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50 mL
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solvent
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3.4 mL
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reactant
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10 mL
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solvent
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2.72 g
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reactant
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20 mL
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solvent
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14 mL
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reactant
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100 mL
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Synthesis routes and methods IV

Procedure details

Into a 50-ml stainless-steel autoclave were introduced 15 mg of the rhodium complex synthesized in Example 3 (containing 0.0031 mmol of rhodium), 0.71 ml (6.20 mmol) of styrene, and 0.35 ml of benzene. The contents were stirred at 60° C. for 40 hours in an atmosphere of 50-atm carbon monoxide and 50-atm hydrogen. A small portion of the reaction mixture was taken out and filtered to remove the catalyst. This reaction mixture was analyzed by 1H NMR spectrometry to determine the conversion. As a result, the conversion was found to be 97%. The proportion of the α-methylphenylacetaldehyde to dihydrocinnamaldehyde yielded (position selectivity) was 94:6. These reaction products were converted to carboxylic acids by Jones oxidation, and then analyzed by GC using a chiral column (Chrompack Cp-Cyclodex β-236M) to determine the enantiomer excess. As a result, the enantiomer excess was found to be 82% ee.
[Compound]
Name
steel
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0 (± 1) mol
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0.71 mL
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15 mg
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocinnamaldehyde
Reactant of Route 2
Hydrocinnamaldehyde
Reactant of Route 3
Hydrocinnamaldehyde
Reactant of Route 4
Hydrocinnamaldehyde
Reactant of Route 5
Hydrocinnamaldehyde
Reactant of Route 6
Hydrocinnamaldehyde

Citations

For This Compound
3,460
Citations
Y Zhang, S Liao, Y Xu, D Yu - Applied Catalysis A: General, 2000 - Elsevier
The catalytic selectivity and activity of the catalyst PdCl 2 can be improved significantly by using PPh 3 as a ligand and NaBH 4 as a reducing agent in the selective hydrogenation of …
Number of citations: 72 www.sciencedirect.com
JP Tessonnier, L Pesant, G Ehret, MJ Ledoux… - Applied Catalysis A …, 2005 - Elsevier
Palladium nanoparticles (4–6nm) were deposited inside multi-walled carbon nanotubes (MWNTs) via a simple impregnation using an aqueous solution containing a palladium salt. The …
Number of citations: 327 www.sciencedirect.com
H Wang, Y Shu, M Zheng, T Zhang - Catalysis letters, 2008 - Springer
A series of SiO 2 supported transition metal (Fe, Co, Ni, Mo and W) phosphide catalysts were synthesized and tested for the selective hydrogenation of cinnamaldehyde (CMA). Among …
Number of citations: 67 link.springer.com
JM Dornish, EO Pettersen, R Oftebro - Cancer research, 1989 - AACR
… In contrast, a protective effect with respect to cell inactivation was found when cells were treated with cis-DDP in combination with hydrocinnamaldehyde or α-methylcinnamaldehyde. At …
Number of citations: 31 aacrjournals.org
C Pham-Huu, N Keller, G Ehret… - Journal of Molecular …, 2001 - Elsevier
Carbon nanofibers (CNFs) prepared by decomposition of ethane over a Ni/alumina catalyst, are used as support for palladium clusters. The carbon support displays a mean diameter of …
Number of citations: 222 www.sciencedirect.com
AS Nagpure, L Gurrala, P Gogoi, SV Chilukuri - RSC advances, 2016 - pubs.rsc.org
Palladium nanoparticles deposited on nitrogen-doped mesoporous carbon (NMC) were synthesized by simple ultrasonic-assisted method. This novel Pd-NMC catalyst was highly …
Number of citations: 62 pubs.rsc.org
H Wang, Y Shi, Z Wang, Y Song, M Shen, B Guo… - Journal of Catalysis, 2021 - Elsevier
… C cinnamaldehyde, and C hydrocinnamaldehyde are the concentrations of the substrate cinnamaldehyde and the corresponding hydrocinnamaldehyde in solution during the …
Number of citations: 25 www.sciencedirect.com
SS Mohire, GD Yadav - Industrial & Engineering Chemistry …, 2018 - ACS Publications
… , floramelon obtained from hydrocinnamaldehyde has been … the importance of the hydrocinnamaldehyde, the present … focused on the synthesis of hydrocinnamaldehyde selectively …
Number of citations: 32 pubs.acs.org
Y Li, GH Lai, RX Zhou - Applied surface science, 2007 - Elsevier
… Pt–Ni catalysts supported on CNTs have been prepared by wet impregnation and the selective hydrogenation of cinnamaldehyde (CMA) to the corresponding hydrocinnamaldehyde (…
Number of citations: 63 www.sciencedirect.com
S Han, Y Liu, J Li, R Li, F Yuan, Y Zhu - Catalysts, 2018 - mdpi.com
A series of Pd-Ni bimetallic catalysts supported on SBA-15 (0.2%Pd-x%Ni/SBA-15, x = 0.4, 0.7, and 1.2) were prepared through the impregnation method combined with the NaBH 4 …
Number of citations: 24 www.mdpi.com

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